Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
CAS No.:
Cat. No.: VC18262384
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClO3 |
|---|---|
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate |
| Standard InChI | InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3 |
| Standard InChI Key | YWRCSMUQTFFBJZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is C₁₂H₁₃ClO₃, with a molecular weight of 240.68 g/mol. The IUPAC name reflects its substitution pattern: the oxirane ring (a three-membered cyclic ether) is functionalized at the 2-position with a carboxylate ester (ethyl group) and at the 3-position with a methyl group and a 3-chlorophenyl aromatic ring. The stereochemistry of the oxirane ring significantly influences its reactivity, as the strained ring system predisposes it to nucleophilic attacks.
Key Structural Features:
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Oxirane Ring: The strained three-membered ring is the reactive core, enabling ring-opening reactions.
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3-Chlorophenyl Group: Introduces electron-withdrawing effects, enhancing electrophilicity at adjacent positions.
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Ethyl Ester: Provides solubility in organic solvents and serves as a protecting group for carboxylic acids.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClO₃ |
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate |
| Key Functional Groups | Oxirane, ester, aryl chloride |
Synthesis and Industrial Production
The synthesis of ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves a multi-step process centered on oxirane ring formation. While direct methodologies are sparsely documented, analogous epoxide syntheses provide a validated framework.
Starting Materials
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3-Chlorobenzaldehyde: Serves as the aromatic precursor.
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Ethyl Diazoacetate: Provides the carboxylate ester and diazo group for cyclopropanation.
Oxirane Ring Formation
The critical step involves a catalyzed cycloaddition between 3-chlorobenzaldehyde and ethyl diazoacetate. Transition-metal catalysts such as rhodium(II) acetate or copper(I) iodide facilitate this reaction, yielding the oxirane ring via a [2+1] cycloaddition mechanism.
Reaction Scheme:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and safety. Catalytic systems are optimized to minimize byproducts, with reaction temperatures maintained between 60–80°C for optimal kinetics.
Chemical Reactivity and Functional Transformations
The reactivity of ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is dominated by the oxirane ring’s strain and the electrophilic nature of the chlorophenyl group.
Ring-Opening Reactions
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Nucleophilic Attack: Primary amines (e.g., methylamine) open the oxirane ring, forming β-amino alcohols.
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Acid-Catalyzed Hydrolysis: Yields a vicinal diol, which can be further oxidized to diketones.
Substitution at the Aromatic Ring
The 3-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) at the para position due to the chloride’s meta-directing effect. Nitration and sulfonation reactions are feasible under strongly acidic conditions.
Ester Hydrolysis
Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the corresponding carboxylic acid:
Comparative Analysis with Structural Analogs
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate shares functional similarities with other epoxides, but its substitution pattern confers distinct reactivity:
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| Methyl 3-(2,5-difluorophenyl)-analog | Fluorine substituents | Enhanced electrophilicity |
| Ethyl 3-(4-chlorophenyl)-analog | Chlorine position | Altered EAS regioselectivity |
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